Product packaging for Cyclopenta[b]pyran(Cat. No.:CAS No. 271-08-9)

Cyclopenta[b]pyran

Katalognummer: B14749333
CAS-Nummer: 271-08-9
Molekulargewicht: 118.13 g/mol
InChI-Schlüssel: LYHIYZUYZIHTCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Cyclopenta[b]pyran (CAS 271-08-9, Molecular Formula: C 8 H 6 O) is an organic compound that serves as a core structural motif and a valuable building block in synthetic organic chemistry . This fused-ring system is of significant interest in the construction of more complex molecular architectures. Recent research methodologies highlight its relevance, such as in the efficient, chemoselective (3+2) cycloaddition reactions used to synthesize this compound-2-one derivatives, which are valuable intermediates . Furthermore, the related cyclopenta[c]pyran scaffold is recognized as a privileged structure found in a expansive family of natural monoterpenoids known as iridoids, which exhibit a wide range of pharmaceutical activities . As such, this compound is a compound of high value for researchers working in areas including methodology development, natural product synthesis, and medicinal chemistry exploration. It is presented here as a key synthon to facilitate the discovery and creation of novel functional molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O B14749333 Cyclopenta[b]pyran CAS No. 271-08-9

Eigenschaften

CAS-Nummer

271-08-9

Molekularformel

C8H6O

Molekulargewicht

118.13 g/mol

IUPAC-Name

cyclopenta[b]pyran

InChI

InChI=1S/C8H6O/c1-3-7-4-2-6-9-8(7)5-1/h1-6H

InChI-Schlüssel

LYHIYZUYZIHTCV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC=COC2=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing cyclopenta[b]pyran derivatives involves the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is typically carried out in the presence of palladium catalysts such as Pd2(dba)3/dppe in toluene, yielding this compound-2-ones in high yields (78–96%) with optimized trans/cis ratios .

Industrial Production Methods: Industrial production methods for this compound derivatives often involve multicomponent reactions (MCRs) due to their efficiency and simplicity. For example, the one-pot condensation of cyclopentane-1,3-dione, malononitrile, and aldehydes in the presence of sodium bromide as a supporting electrolyte has been reported to produce 4-substituted this compound derivatives with high efficiency and excellent yields .

Analyse Chemischer Reaktionen

Hydrazine-Mediated Ring Transformation

Cyclopenta[b]pyran-2-one undergoes selective nucleophilic attack with hydrazine derivatives (e.g., hydrazine, acetohydrazide, heterocyclic hydrazines) under acidic conditions (BF₃·Et₂O or TsOH in ethanol). This reaction directly forms cyclopenta[b]pyridine-2(1H)-ones without intermediate hydrazone formation, yielding 62–92% .

Key features :

  • Selectivity : Thermodynamic favorability of pyridine derivatives over hydrazones, supported by semi-empirical calculations .

  • Mechanism : Nucleophilic attack at C-6, followed by cyclization and aromatization .

Cycloaddition with Vinyl Cyclopropanes

A chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes, catalyzed by Pd₂(dba)₃/dppe in toluene, efficiently constructs this compound-2-ones. Yields range from 78–96% , with optimized trans/cis ratios up to 10:1 .

Table 1: Cycloaddition Yields and Selectivities

Reaction ConditionsYield Rangetrans/cis Ratio
Pd₂(dba)₃/dppe, toluene78–96%Up to 10:1

Mechanistic rationalization : Computational studies suggest a stepwise pathway involving π-system interactions and palladium-mediated bond cleavage .

Ring-Opening and Cyclization Pathways

This compound derivatives participate in cascade reactions involving:

  • Oxirane ring-opening : Conversion of bicyclic oxiranes to α-hydroxy-1,2-diketones.

  • Intramolecular cyclization : Formation of spiro compounds (e.g., spiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione) via amide and carbonyl group interactions .

Mechanistic Insights

  • Nucleophilic Attack : Positions C-2, C-4, and C-6 are electrophilic centers, enabling ring-opening and rearrangement .

  • Computational Validation : Semi-empirical and ab-initio calculations align with experimental bond lengths and dihedral angles in cyclization products .

Experimental Trends

Reaction TypeKey Observations
Hydrazine-mediatedDirect pyridine formation (no hydrazones)
CycloadditionHigh yields, tunable stereochemistry
Amidine reactionsSelective C-6 nucleophilic attack

References : RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED DERIVATIVES CONSTRUCTION OF this compound-2-ONES VIA CHEMOSELECTIVE (3 + 2) CYCLOADDITION SPIRO[CYCLOPENTA[B]PYRIDINE-4,4′-PYRAN]-2,7(1H,3H)-DIONE SYNTHESIS

Wissenschaftliche Forschungsanwendungen

Cyclopenta[b]pyran derivatives have various applications, including uses in synthesis, biological activities, and material sciences. Academic and industrial research groups have increasingly focused on developing efficient synthetic methodologies to afford several biologically active compounds .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Cyclopenta[b]pyrans serve as key starting materials for synthesizing pyran, pyridine, and thiophene derivatives .
  • They are used in multi-component reactions to efficiently synthesize 4-aryl-cyclopenta[b]pyran derivatives under solvent-free and catalyst-free conditions, providing a new compound library for biomedical screening .

Biological Activities

  • 4H-pyran derivatives, including this compound, constitute a structural unit of some pharmaceutical agents and natural products .
  • Polyfunctionalized 4H-pyran derivatives exhibit antitumor, antibacterial, and antimicrobial activities .
  • Certain this compound derivatives are structurally similar to anticancer agents and inhibitors of insulin-regulated aminopeptidase (IRAP), which are related to the enhancement of memory and learning functions .
  • Cyclopenta[b]pyridine derivatives, derived from this compound-2-ones, have shown antiplatelet and vasodilatory potential .

Material Science

  • 4H-pyran derivatives are used as photoactive materials .
  • They are also utilized as synthetic intermediates for dihydrofurans .

Synthesis Methods

  • A method for synthesizing this compound-2-ones involves direct (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes .
  • Chemoselective cycloaddition using Pd2(dba)3/dppe in toluene allows for the synthesis of this compound-2-ones in high yields, with the trans/cis ratio of the cycloadducts optimized up to 10:1 .

Anticancer Research

  • Research includes the synthesis of new fused pyran, pyridine, and thiophene derivatives derived from cyclopentanone to identify potential anticancer drugs .
  • screening towards cancer and normal cell lines has identified some newly synthesized products as good candidates as anticancer drugs .
  • Thiophene derivative 14 showed maximum potency towards six cancer cell lines among tested compounds .
  • Specific compounds like 2-Amino-4-phenyl-4,5,6,7-tetrahydrothis compound-3-carbonitrile (5a) and 2-Amino-4-(4-nitrophenyl)-4,5,6,7-tetrahydrothis compound-3-carbonitrile (5b) have been synthesized and studied for their biological activities .

Wirkmechanismus

The mechanism of action of cyclopenta[b]pyran derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, some this compound derivatives inhibit tyrosinase, an enzyme involved in melanin production, which can be useful in treating hyperpigmentation disorders .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

  • Natural Sources : Over 30 Aglaia species yield cyclopenta[b]pyran derivatives, often co-occurring with cyclopenta[b]benzofurans and benzo[b]oxepines .
  • Bioactivity: While cyclopenta[b]benzofurans (e.g., rocaglamide) exhibit potent anticancer and insecticidal activities, most cyclopenta[bc]benzopyrans are inactive in NF-κB inhibition assays (IC50 > 5 μM). A notable exception is ponapensin, a cyclopenta[bc]benzopyran derivative with a methoxy side chain, which shows NF-κB inhibitory activity (IC50 = 0.47 μM) .
  • Structural Flexibility: Modifications such as side-chain alterations (e.g., methylbutanoylamino to methoxy groups) can drastically enhance bioactivity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between this compound and related compounds:

Compound Core Structure Natural Source Bioactivity Key Differentiation
This compound Cyclopentane fused to pyran Aglaia spp. Limited activity (e.g., NF-κB inhibition only in ponapensin) Methoxy side chain critical for activity
Cyclohepta[b]pyran Seven-membered ring fused to pyran Plants, fungi Platelet antiaggregation, antiviral Larger ring size enhances metabolic stability
Cyclopenta[b]quinoline Cyclopentane fused to quinoline Synthetic derivatives Acetylcholinesterase (AChE) inhibition (e.g., compound 27: IC50 = 0.12 μM) Improved ADMET profiles vs. tetrahydroacridines
Cyclopenta[cd]pyrene Polycyclic aromatic hydrocarbon Synthetic/Environmental Carcinogenic potential due to PAH structure Rigid planar structure lacking heteroatoms
Cyclopenta[b]pyridin-2,5-dione Cyclopentane fused to pyridinedione Synthetic Cardiotonic activity (comparable to Milrinone) Lactam rings enhance target specificity

Bioactivity and Therapeutic Potential

Table 2: Comparative Bioactivity Data

Compound Target Activity Potency (IC50/EC50) Mechanistic Insights
This compound (Ponapensin) NF-κB inhibition 0.47 μM Methoxy side chain enhances binding to IKK complex
Cyclohepta[b]pyran Platelet antiaggregation Not quantified Inhibits thromboxane A2 synthesis
Cyclopenta[b]quinoline (27) AChE inhibition 0.12 μM Fluorobenzoic acid moiety improves CNS penetration
Cyclopenta[cd]pyrene DNA intercalation Genotoxic in vitro Forms DNA adducts via epoxide intermediates

Key Research Findings

This compound vs. Benzofurans: While cyclopenta[b]benzofurans (e.g., rocaglamide) show nanomolar cytotoxicity, this compound derivatives are generally less potent unless structurally optimized (e.g., ponapensin) .

ADMET Advantages: Cyclopenta[b]quinoline derivatives exhibit lower genotoxicity and higher blood-brain barrier penetration compared to tetrahydroacridines, making them superior candidates for CNS-targeting AChE inhibitors .

Synthetic Accessibility: Cyclohepta[b]pyrans are more amenable to large-scale synthesis due to established protocols for seven-membered ring formation , whereas cyclopenta[b]pyrans require complex biogenetic or domino cyclization approaches .

Q & A

Q. What established laboratory methods are used to synthesize Cyclopenta[b]pyran derivatives?

this compound derivatives are typically synthesized via multi-component one-pot reactions using catalysts such as dipotassium hydrogen phosphate (K₂HPO₄). For example, a three-component reaction involving aldehydes, malononitrile, and cyclopentanone under reflux conditions yields high-purity derivatives. Experimental protocols emphasize optimizing solvent systems (e.g., ethanol/water mixtures) and reaction times (6–12 hours) to achieve yields >75% .

Q. Which spectroscopic techniques are critical for characterizing this compound compounds?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. X-ray crystallography is recommended for resolving stereochemistry, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like carbonyls. Purity is validated using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .

Q. How can researchers assess the bioactivity of this compound derivatives in preliminary studies?

Initial bioactivity screening involves in vitro assays such as antimicrobial disk diffusion or cytotoxicity tests (e.g., MTT assay on cancer cell lines). Dose-response curves (0.1–100 μM) and positive/negative controls (e.g., doxorubicin for cytotoxicity) are mandatory. Data should be analyzed using statistical tools like ANOVA to confirm significance (p < 0.05) .

Advanced Research Questions

Q. How can conflicting yield data in this compound multi-step syntheses be resolved?

Contradictions often arise from variable catalyst loadings or solvent polarity. A systematic approach includes:

  • Design of Experiments (DoE): Taguchi or factorial designs to isolate critical variables (e.g., temperature, catalyst concentration).
  • Kinetic Studies: Monitoring reaction progress via Thin-Layer Chromatography (TLC) to identify intermediate bottlenecks.
  • Replication: Independent replication in ≥3 trials under standardized conditions to confirm reproducibility .

Q. What computational strategies enhance the prediction of this compound bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps) linked to reactivity. Molecular docking (AutoDock Vina) simulates ligand-protein interactions, prioritizing derivatives for in vivo testing. Hybrid QSAR models integrate experimental IC₅₀ values with computed descriptors (logP, polar surface area) .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Contradictions may stem from assay variability or compound impurities. Mitigation strategies include:

  • Meta-Analysis: Aggregating data from ≥10 independent studies to identify trends (e.g., Cochrane systematic review protocols).
  • Standardized Protocols: Adopting CLSI guidelines for antimicrobial testing or NIH/WHO criteria for cytotoxicity.
  • Purity Reassessment: Re-analysing disputed compounds via HPLC-MS to exclude degradation products .

Methodological Guidelines

  • Experimental Reproducibility: Document catalyst sources, solvent batches, and instrument calibration in supplemental materials. Use IUPAC nomenclature for compound identification .
  • Data Interpretation: Apply Benjamini-Hochberg correction for multiple comparisons in bioactivity studies. Report 95% confidence intervals for yield data .
  • Ethical Compliance: Obtain institutional review board (IRB) approval for studies involving animal models or human cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.